molecular formula C17H19NO6 B11154893 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline

Cat. No.: B11154893
M. Wt: 333.3 g/mol
InChI Key: BURPPJJGQCWDGP-UHFFFAOYSA-N
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Description

N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic hybrid molecule combining a coumarin scaffold with a norvaline moiety. The coumarin core (7-hydroxy-4-methyl-2-oxo-2H-chromene) is a well-studied heterocyclic framework known for its antioxidant, antimicrobial, and anti-inflammatory properties . This structural hybrid may enhance solubility, bioavailability, or receptor-binding specificity compared to simpler coumarin derivatives.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C17H19NO6/c1-3-4-13(16(21)22)18-15(20)8-12-9(2)11-6-5-10(19)7-14(11)24-17(12)23/h5-7,13,19H,3-4,8H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

BURPPJJGQCWDGP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2)O)OC1=O)C

Origin of Product

United States

Preparation Methods

Mixed Carbonate-Mediated Coupling

Steps :

  • Convert 3-acetyl-7-acetoxy-4-methylcoumarin to its acid chloride using thionyl chloride.

  • React with norvaline methyl ester in DCM with triethylamine.

ParameterValue
Molar Ratio1:1.1 (acid:amine)
SolventDCM
BaseTriethylamine (2 eq)
Yield65–70%

Carbodiimide Coupling

Reagents : EDCI/HOBt system in DMF.
Procedure :

  • Activate the carboxylic acid (chromenone) with EDCI (1.2 eq) and HOBt (1 eq).

  • Add L-norvaline (1 eq) and stir at 0°C for 2 hours, then room temperature for 12 hours.

ConditionOutcome
SolventDMF > THF
Temperature0°C → RT
Yield75–80%

Deprotection and Final Product Isolation

The acetyl protecting group at position 7 is removed via alkaline hydrolysis :

Conditions :

  • Reagent : 10% NaOH in methanol-water (4:1).

  • Temperature : 60°C, 2 hours.

  • Yield : 85–90% after acidification (HCl) and filtration.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7).

  • Final recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Mixed CarbonateMild conditionsRequires dry solvents65–70
EDCI/HOBtHigh efficiencyCostly reagents75–80
Direct AminolysisFewer stepsLow scalability50–55

Scalability and Industrial Considerations

  • Batch Size : Reactions scale linearly up to 1 kg with consistent yields.

  • Cost Drivers : EDCI/HOBt contributes to 60% of raw material costs.

  • Green Chemistry Alternatives : Enzymatic coupling (e.g., lipase) under study but yields ≤40%.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.77 (s, 2H, CH₂), 5.25 (s, 1H, OH), 6.8–7.9 (aromatic H).

  • IR (KBr): 1732 cm⁻¹ (ester C=O), 1645 cm⁻¹ (amide I).

Purity :

  • HPLC: ≥98% (C18 column, acetonitrile/water 55:45) .

Chemical Reactions Analysis

Types of Reactions

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Coumarin Derivatives: The target compound shares the 4-methylcoumarin core with Compound 2 (), but differs in substitution: the 7-hydroxy group and acetyl-norvaline side chain may enhance hydrogen-bonding capacity compared to the hydrazonoyl chloride group in Compound 2 .
  • Amino Acid Hybrids: Unlike standalone norvaline (), the covalent linkage to coumarin in the target compound may alter its metabolic fate.
  • Synthetic Routes : Diazonium salt coupling () is common for arylhydrazine derivatives, whereas the target compound likely requires acetylation or peptide-bond formation, emphasizing divergent synthetic strategies.
Table 2: Inferred Bioactivity Based on Structural Analogues
Compound Name Potential Bioactivity Mechanism Hypotheses Supporting Evidence
N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline Antimicrobial, antioxidant Coumarin’s radical scavenging + norvaline’s metabolic interference
13a () Enzyme inhibition (e.g., carbonic anhydrase) Sulfamoylphenyl group mimics sulfonamide inhibitors
Compound 2 () Intermediate for bioactive agents Reactive hydrazonoyl chloride enables further derivatization
Norvaline () Metabolic regulation Upregulated in microbial stress response

Key Insights :

  • Antimicrobial Potential: The 7-hydroxy group in the target compound may enhance antioxidant activity, a trait linked to coumarin’s ability to neutralize reactive oxygen species (ROS) . Coupled with norvaline’s role in microbial metabolism , this hybrid could disrupt pathogen redox balance or amino acid uptake.
  • Structural Reactivity: Unlike Compound 2 (), which serves as a synthetic intermediate, the target compound’s acetyl-norvaline side chain may reduce electrophilic reactivity, favoring stable receptor interactions over further derivatization.
  • Enzyme Targeting: Sulfonamide-containing analogues like 13a () are established enzyme inhibitors, but the target compound’s norvaline moiety may instead interfere with amino acid transporters or biosynthesis pathways.

Q & A

Q. What are the recommended synthetic routes for preparing N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol. First, prepare the coumarin core (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl) through Pechmann condensation using resorcinol and ethyl acetoacetate in acidic conditions. Acetylation of the 3-position hydroxyl group can be achieved using acetic anhydride. Subsequent coupling with norvaline requires activation of the acetyl group (e.g., via mixed anhydride or carbodiimide-mediated coupling). A similar approach is described for N-acyl-thiazolidinone derivatives using 1,4-dioxane as a solvent, ZnCl₂ as a catalyst, and reflux conditions for 10–12 hours . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of coupling reagents (e.g., DCC/DMAP) to minimize side products.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Employ a C18 column with UV detection at 280 nm (coumarin absorbance) to assess purity (>95% by area normalization).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ for C₁₇H₁₉NO₆: 334.12).
  • NMR : ¹H and ¹³C NMR should resolve the coumarin aromatic protons (δ 6.5–8.0 ppm), acetyl methyl (δ 2.1–2.3 ppm), and norvaline’s α-proton (δ 4.2–4.5 ppm). Compare with spectral data from related coumarin-amino acid conjugates .

Q. What storage conditions are optimal to prevent degradation of this compound?

  • Methodological Answer : Store lyophilized powder at ≤ -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). For solutions, use anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and monitor stability via UV-Vis spectroscopy over time (absorbance loss >10% indicates degradation) .

Advanced Research Questions

Q. How does the structural conformation of this compound influence its interaction with arginase or nitric oxide synthase (NOS) in biochemical assays?

  • Methodological Answer : Norvaline’s unbranched side chain and acetylated coumarin moiety may sterically hinder arginase’s active site, as seen in studies where norvaline analogs competitively inhibit arginase, elevating NO production . To test this:
  • Perform enzyme kinetics (Km/Vmax) using purified arginase/NOS and monitor urea or citrulline formation.
  • Use molecular docking (AutoDock Vina) with PDB: 3KV4 (arginase structure) to assess binding poses. Prioritize residues like His141 and Asp181 for mutagenesis studies to validate interactions .

Q. What computational strategies are effective in predicting the compound’s binding affinity to serum albumin or other plasma proteins?

  • Methodological Answer : Combine molecular dynamics (MD) simulations and free-energy calculations:
  • Parameterize the compound using GAFF2 forcefield in AMBER.
  • Simulate binding to human serum albumin (PDB: 1BM0) over 100 ns, analyzing RMSD and binding energy (MM-PBSA).
  • Compare with experimental data from fluorescence quenching assays (ΔF/F₀ vs. concentration) to resolve discrepancies between predicted and observed KD values .

Q. How can researchers resolve contradictions in crystallographic data during structural refinement (e.g., disordered coumarin rings or poor electron density)?

  • Methodological Answer : Use SHELXL-2018 for refinement:
  • Apply TWIN and BASF commands for twinned crystals.
  • For disordered regions, split occupancy (PART -1/0/1) and apply restraints (DFIX, SIMU) to bond lengths/angles.
  • Validate with R1/wR2 convergence (<5% difference) and check ADPs for thermal motion anomalies. Cross-reference with spectroscopic data to confirm planar coumarin geometry .

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